molecular formula C22H18ClN3O5S B2472099 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1260921-00-3

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2472099
CAS No.: 1260921-00-3
M. Wt: 471.91
InChI Key: QLESQPGGGUEUDA-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core with two ketone groups at positions 2 and 4. The structure includes a 3-chlorophenyl substituent at position 3 and an N-(3,5-dimethoxyphenyl)acetamide side chain at position 1 (Figure 1). The 3,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance solubility and influence binding interactions compared to halogenated analogs.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O5S/c1-30-16-9-14(10-17(11-16)31-2)24-19(27)12-25-18-6-7-32-20(18)21(28)26(22(25)29)15-5-3-4-13(23)8-15/h3-11,18,20H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLTVHOUAAZAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is a member of the thienopyrimidine family known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C23H22ClN3O3S
  • Molecular Weight : 456.0 g/mol
  • CAS Number : 1261017-69-9

The compound features a thieno[3,2-d]pyrimidine core structure that is crucial for its biological activity. The presence of the chlorophenyl and dimethoxyphenyl groups enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:

Bacterial Strain Activity Reference
Escherichia coliSignificant inhibition
Staphylococcus aureusModerate inhibition
Mycobacterium tuberculosisPotent activity

In vitro studies have demonstrated that this compound possesses substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

The mechanism by which thienopyrimidine derivatives exert their antimicrobial effects often involves the inhibition of key enzymatic pathways in bacterial cells. For instance, the presence of the amido or imino side chains at specific positions enhances binding to target enzymes essential for bacterial growth and replication.

Cytotoxicity and Safety Profile

Toxicity assessments have been conducted to evaluate the safety profile of this compound. Hemolytic assays reveal that it exhibits low toxicity at concentrations up to 200 µmol/L, indicating a favorable safety margin for potential therapeutic use .

Case Studies and Research Findings

Recent studies have explored various derivatives of thienopyrimidine compounds, including the one under discussion. Notable findings include:

  • Study on Antimicrobial Efficacy :
    • A series of thienopyrimidine derivatives were synthesized and tested against multiple bacterial strains.
    • The most potent compounds showed MIC values as low as 10 µg/mL against S. aureus and E. coli .
  • Structure-Activity Relationship (SAR) :
    • Analysis revealed that modifications to the thienopyrimidine core significantly impact biological activity.
    • Substituents such as halogens or methoxy groups on the aromatic rings enhance potency .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of antimicrobial , anticancer , and anti-inflammatory effects. Below are detailed insights into its applications based on recent studies.

Anticancer Properties

The compound has shown promising results in preclinical models targeting various cancers. Key findings include:

  • Inhibition of Tumor Growth : Studies have demonstrated that derivatives of this compound can inhibit tumor progression by interfering with specific signaling pathways involved in cancer cell proliferation.
  • MIF Inhibition : The compound has been shown to inhibit Macrophage Migration Inhibitory Factor (MIF) tautomerase activity, which plays a role in several cancer-related processes. In a comparative study, the compound exhibited an IC50 value of 15±0.8μM15\pm 0.8\mu M, indicating significant potency compared to a positive control with an IC50 of 47±7.2μM47\pm 7.2\mu M .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects:

  • Modulation of Immune Responses : By inhibiting MIF, the compound can potentially modulate immune responses associated with inflammatory diseases. This dual action enhances its therapeutic potential in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of thienopyrimidine derivatives:

  • Study on MIF Inhibition : A focused library of compounds was evaluated for their ability to inhibit MIF tautomerase activity. Modifications to the thienopyrimidine structure significantly influenced potency.
  • Structure–Activity Relationship (SAR) : Detailed SAR analyses revealed that substituents at specific positions on the thienopyrimidine core could enhance biological activity. For instance, introducing electron-withdrawing groups improved inhibitory potency.

Table 1: Structure-Activity Relationship Findings

Compound VariantSubstituentIC50 (μM)
R110None15±0.815\pm 0.8
3bBromo7.2±0.67.2\pm 0.6
3iCF₃2.6±0.22.6\pm 0.2

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs, focusing on substituent effects, physicochemical properties, and inferred bioactivity.

Structural Analogs with Thieno[3,2-d]pyrimidine Cores
Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 3-(3-Chlorophenyl), N-(3,5-dimethoxyphenyl)acetamide ~473 (calculated) 2,4-Dioxo groups; electron-donating methoxy substituents N/A
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidin-4-one 7-Phenyl, N-(2-chloro-4-methylphenyl)acetamide 409.888 Single 4-oxo group; chloro and methyl substituents
2-[1-{2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide Thieno[3,2-d]pyrimidine-2,4-dione 2,5-Dichlorophenyl, N-(2-phenylethyl)acetamide Not reported Dichloro substituents; lipophilic phenethyl group

Key Observations :

  • Substituent Effects: The target compound’s 3,5-dimethoxyphenyl group contrasts with the chloro/methyl groups in ’s analog.
  • Oxo Groups : The target’s 2,4-dioxo configuration may enhance hydrogen-bonding capacity relative to the single 4-oxo group in ’s compound, influencing target affinity .
Heterocyclic Variants with Acetamide Substituents
Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidine 4-Methyl-6-oxo, N-(2,3-dichlorophenyl) 344.21 Thioether linkage; dichlorophenyl group
N-(2-Chloro-4-sulfamoylphenyl)-2-[[1-(3,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl]acetamide Benzimidazole Sulfamoylphenyl, dimethylbenzenesulfonyl Not reported Sulfonyl and sulfanyl groups; elastase inhibition activity

Key Observations :

  • Core Flexibility: Replacement of the thienopyrimidine core with dihydropyrimidine () or benzimidazole () alters planarity and electronic properties, affecting binding to biological targets .
  • Bioactivity : highlights elastase inhibition in benzimidazole analogs, suggesting acetamide substituents play a role in enzyme targeting. The target compound’s dimethoxyphenyl group may similarly modulate enzyme interactions .
Substituent Position and Electronic Effects
  • Chlorophenyl vs. Methoxyphenyl : The 3-chlorophenyl group in the target compound is electron-withdrawing, while the 3,5-dimethoxyphenyl group is electron-donating. This contrast may influence charge distribution and binding to hydrophobic pockets in proteins .
  • Ortho/Meta Substituents : Analogs with 2,5-dichlorophenyl () or 2-chloro-4-methylphenyl () substituents demonstrate that substituent position affects steric hindrance and solubility. The target’s meta-substituted groups may optimize steric compatibility .

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